6-Iodo-2-methylquinoline
Overview
Description
6-Iodo-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmaceutical applications. The presence of an iodine atom at the sixth position and a methyl group at the second position in the quinoline ring structure makes this compound a unique compound with distinct chemical properties.
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been known to interact with a variety of biological targets due to their versatile applications in the fields of industrial and synthetic organic chemistry .
Mode of Action
Quinoline derivatives are known to exhibit a broad spectrum of bioactivities, attained through different mechanisms of action . The structural diversity of synthesized compounds provides high and selective activity .
Biochemical Pathways
Quinoline and its derivatives are known to have substantial biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Biochemical Analysis
Biochemical Properties
Quinoline and its derivatives have shown substantial biological activities
Cellular Effects
Quinoline derivatives have been reported to exhibit significant biological activities, influencing cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinoline and its derivatives are known to be involved in various metabolic pathways , but the specific pathways and interactions of 6-Iodo-2-methylquinoline with enzymes or cofactors need to be investigated.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methylquinoline can be achieved through various methods. One common approach involves the iodination of 2-methylquinoline. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the sixth position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted quinoline derivatives.
- Quinoline N-oxide derivatives.
- Coupled aromatic compounds.
Scientific Research Applications
6-Iodo-2-methylquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
6-Chloro-2-methylquinoline: Contains a chlorine atom instead of iodine, leading to variations in its chemical and physical properties.
6-Bromo-2-methylquinoline:
Uniqueness: 6-Iodo-2-methylquinoline is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in specific chemical reactions and potential biological applications where iodine’s properties are advantageous.
Properties
IUPAC Name |
6-iodo-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQAGMMXXQXWOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503426 | |
Record name | 6-Iodo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-62-7 | |
Record name | 6-Iodo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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